

# PI3K/AKT/mTOR signaling pathway in cancer

**Author:** Smolecule Technical Support Team. **Date:** February 2026

**Compound Focus:** Wortmannin-Rapamycin Conjugate 1

Cat. No.: S12855047

[Get Quote](#)

## Pathway Fundamentals and Core Components

The PI3K/AKT/mTOR pathway is a highly conserved intracellular signal transduction cascade that links receptor activation at the cell surface to the regulation of essential cellular processes including growth, proliferation, metabolism, and survival [1] [2].

The core transmission of the signal can be summarized as follows:



Click to download full resolution via product page

*Overview of the canonical PI3K/AKT/mTOR signaling pathway and its negative regulator PTEN.*

- **Receptor Initiation:** The pathway is typically activated by **Receptor Tyrosine Kinases (RTKs)** or G protein-coupled receptors (GPCRs) [3] [2].
- **PI3K Activation:** Once a receptor is activated, **Class I PI3K**, a heterodimer composed of a p85 regulatory and a p110 catalytic subunit, is recruited. PI3K phosphorylates the lipid second messenger PIP2 to generate **PIP3** at the plasma membrane [1] [2].
- **AKT Activation:** PIP3 serves as a docking site for proteins with pleckstrin homology (PH) domains, including **AKT** (Protein Kinase B) and **PDK1**. PDK1 phosphorylates AKT at Threonine 308, and the mTORC2 complex phosphorylates AKT at Serine 473, leading to its full activation [3] [1].

- **mTOR Effectors:** Activated AKT phosphorylates and inhibits the TSC1/TSC2 complex, leading to the activation of the **mTORC1** complex. mTORC1 then promotes protein synthesis, lipid synthesis, and cell growth by phosphorylating downstream effectors like S6K1 and 4E-BP1 [1] [4].
- **Negative Regulation:** The pathway is tightly controlled by tumor suppressors. **PTEN** (Phosphatase and Tensin Homolog) is the key negative regulator that dephosphorylates PIP3 back to PIP2, thus braking the signal [3] [4].

## Therapeutic Targeting in Cancer

Dysregulation of the PI3K/AKT/mTOR pathway is one of the most frequent oncogenic events in human cancer, occurring in up to 70% of breast cancers, for example [5] [4]. Common mechanisms include gain-of-function mutations in **PIK3CA** (encoding the p110 $\alpha$  subunit) or **AKT1**, and loss-of-function mutations or deletions in **PTEN** [1] [4]. This has led to the aggressive development of small-molecule inhibitors targeting key nodes of the pathway.

The table below summarizes selected inhibitors and their clinical status, highlighting the focus on combination therapies.

| Drug/Target           | Inhibitor Examples                | Key Mechanisms & Notes                                                                            | Representative Clinical Context                                                                                       |
|-----------------------|-----------------------------------|---------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------|
| PI3K (p110 $\alpha$ ) | Alpelisib, Inavolisib [5]         | Often used with endocrine therapy (e.g., Fulvestrant); toxicity (hyperglycemia) is a concern [5]. | HR+, HER2- Breast Cancer with <i>PIK3CA</i> mutations [5].                                                            |
| AKT                   | Capivasertib, Ipatasertib [5] [6] | Competitive ATP inhibitors; Capivasertib shows synergy with mTOR inhibitors [5] [6].              | Clinical trials for various cancers, including breast cancer and B-cell acute lymphoblastic leukemia (B-ALL) [5] [6]. |
| mTORC1                | Everolimus, Temsirolimus [5] [6]  | Allosteric inhibitors (rapalogs); can cause feedback loops that reactivate AKT [6].               | Approved for HR+, HER2- advanced breast cancer [4].                                                                   |
| mTORC1/2 Kinase       | Gedatolisib, Sapanisertib,        | ATP-competitive; directly inhibits mTOR kinase activity in both                                   | Investigated in clinical trials for metastatic breast cancer                                                          |

| Drug/Target           | Inhibitor Examples | Key Mechanisms & Notes                                                                                                                            | Representative Clinical Context                 |
|-----------------------|--------------------|---------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------|
|                       | Vistusertib [5]    | complexes, providing broader pathway suppression [5].                                                                                             | and other solid tumors [5].                     |
| <b>Dual PI3K/mTOR</b> | –                  | Single molecules designed to simultaneously target PI3K and mTOR, aiming to improve efficacy and overcome compensatory resistance mechanisms [7]. | Preclinical and early clinical development [7]. |

A key challenge with monotherapy is the development of therapeutic resistance. Consequently, modern strategies heavily focus on **combination therapies**, such as using PI3K/AKT/mTOR inhibitors alongside [5] [1]:

- **Endocrine therapy** in HR+ breast cancer.
- **Conventional chemotherapy**.
- **Immunotherapy**.
- **Other targeted agents** to overcome resistance and create synergistic effects, such as combining AKT and mTOR inhibitors [6].

## Experimental and Research Approaches

Studying the pathway and testing inhibitors requires a combination of genetic, biochemical, and computational techniques.

- **Genetic Approaches:** Early foundational discoveries, like the identification of TOR genes, relied on **yeast genetics** to isolate rapamycin-resistant mutants [8]. Modern research uses techniques like **shRNA library screens** to identify key genes on which cancer cells are dependent for proliferation, as demonstrated in B-cell acute lymphoblastic leukemia (B-ALL), where MTOR was identified as a top target [6].
- **Biochemical and Molecular Assays:** Western blotting is essential for detecting phosphorylation status of pathway components (e.g., p-AKT, p-S6) to confirm pathway activation or inhibition [6]. Functional assays like **clonogenic assays** are used to assess long-term cell survival and proliferation after inhibitor treatment or genetic knockdown [9] [6].
- **Computational and In Silico Methods:** **Quantitative Structure-Activity Relationship (QSAR)** models can predict the bioactivity of novel compounds against mTOR, helping to identify promising

dual-targeted inhibitors in early drug discovery [7]. Furthermore, **miRNA-mRNA interaction analysis** using databases like TarBase and miRTarBase can identify miRNAs that regulate the pathway, offering new avenues for gene therapy to increase radiosensitivity [9].

The following diagram illustrates a potential workflow for a functional genomics screen to identify pathway dependencies.



Click to download full resolution via product page

*A functional genomics workflow for identifying cancer cell dependencies in the PI3K/AKT/mTOR pathway.*

## Future Directions and Challenges

Despite significant progress, several challenges remain in successfully targeting the PI3K/AKT/mTOR pathway in the clinic.

- **Toxicity and Resistance:** On-target toxicities like hyperglycemia and rash are common with PI3K/AKT inhibitors [5]. Cancer cells also frequently develop resistance through feedback loops or upregulation of compensatory pathways [1].
- **Biomarker Development:** Not all patients with pathway alterations respond to therapy. Future success depends on identifying robust biomarkers beyond *PIK3CA* mutations to predict which patients will benefit from which combination of therapies [1].
- **Novel Modalities:** Research is exploring innovative approaches such as **microRNA-based therapies** to modulate the pathway and increase sensitivity to radiation or chemotherapy [9], and **nanotechnology** to improve drug delivery and therapeutic efficacy [5].

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Targeting PI3K/Akt signal transduction for cancer therapy [nature.com]
2. PI3 K/AKT/mTOR pathway and its role in breast cancer ... [link.springer.com]
3. PI3K / Akt Signaling [cellsignal.com]
4. PI3K/AKT/mTOR signaling pathway - PubMed Central - NIH [pmc.ncbi.nlm.nih.gov]
5. Breast Cancer Treatments: Drugs Targeting the PI3K/AKT ... [pmc.ncbi.nlm.nih.gov]
6. Functional characterization of the PI3K/AKT/MTOR ... [nature.com]
7. Virtual docking screening and quantitative structure-activity ... [pmc.ncbi.nlm.nih.gov]
8. Experimental Approaches in Delineating mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
9. Identification and modulation of a PI3K/AKT/mTOR ... [bmccancer.biomedcentral.com]

To cite this document: Smolecule. [PI3K/AKT/mTOR signaling pathway in cancer]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b12855047#pi3k-akt-mtor-signaling-pathway-in-cancer>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States  
**Phone:** (512) 262-9938  
**Email:** [info@smolecule.com](mailto:info@smolecule.com)  
**Web:** [www.smolecule.com](http://www.smolecule.com)